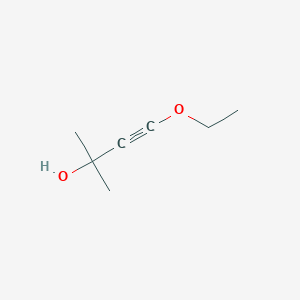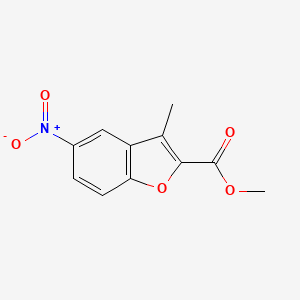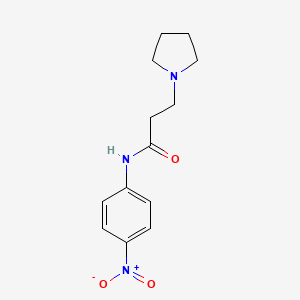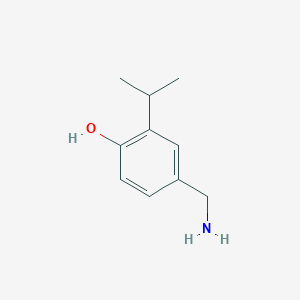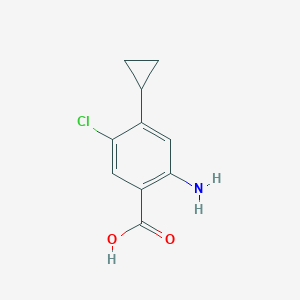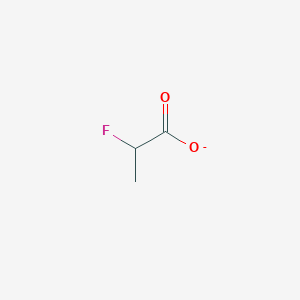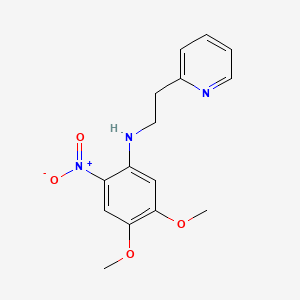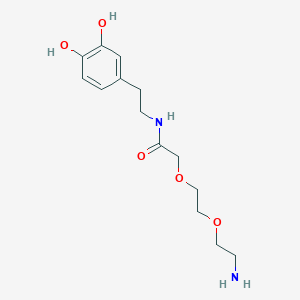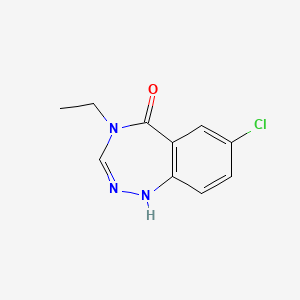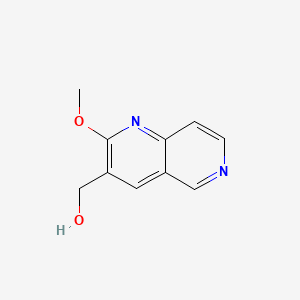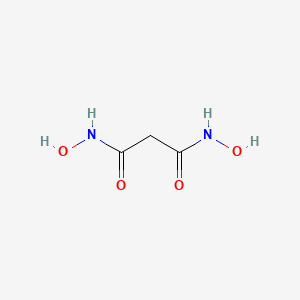
Malonohydroxamic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dihydroxypropanediamide is an organic compound with the molecular formula C3H8N2O3 It is characterized by the presence of two hydroxyl groups attached to the nitrogen atoms of a propanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-dihydroxypropanediamide can be synthesized through several methods. One common approach involves the reaction of glyoxal with hydroxylamine under controlled conditions. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N,N-dihydroxypropanediamide may involve the use of continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as crystallization or distillation to remove impurities and obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dihydroxypropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N,N-dihydroxypropanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: N,N-dihydroxypropanediamide is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which N,N-dihydroxypropanediamide exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or other proteins, potentially inhibiting their activity. The compound may also interact with nucleophiles or electrophiles, leading to various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylpropanediamide: Similar in structure but with methyl groups instead of hydroxyl groups.
N,N-dihydroxyethanediamide: Contains an ethanediamide backbone instead of propanediamide.
N,N-dihydroxybutanediamide: Features a butanediamide backbone.
Uniqueness
N,N-dihydroxypropanediamide is unique due to the presence of two hydroxyl groups, which confer distinct chemical reactivity and potential for hydrogen bonding. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
Propiedades
Número CAS |
1882-99-1 |
|---|---|
Fórmula molecular |
C3H6N2O4 |
Peso molecular |
134.09 g/mol |
Nombre IUPAC |
N,N'-dihydroxypropanediamide |
InChI |
InChI=1S/C3H6N2O4/c6-2(4-8)1-3(7)5-9/h8-9H,1H2,(H,4,6)(H,5,7) |
Clave InChI |
PZFQKMJVRDKVMJ-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)NO)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





